molecular formula C15H7Cl2N3OS2 B2738902 4-cyano-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476277-58-4

4-cyano-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2738902
CAS No.: 476277-58-4
M. Wt: 380.26
InChI Key: HXMXHHOLBYIZFE-UHFFFAOYSA-N
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Description

4-cyano-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a cyano group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Scientific Research Applications

4-cyano-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-cyano-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyano group and benzamide moiety can further influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.

    Dasatinib: Another thiazole-containing compound with anticancer properties.

    Patellamide A: Features a thiazole ring and exhibits biological activity.

    Ixabepilone: A thiazole-containing compound used in cancer treatment.

    Epothilone: Contains a thiazole ring and is used as an anticancer agent.

Uniqueness

4-cyano-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

4-cyano-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2N3OS2/c16-12-5-10(13(17)23-12)11-7-22-15(19-11)20-14(21)9-3-1-8(6-18)2-4-9/h1-5,7H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMXHHOLBYIZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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